(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol
Overview
Description
(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Reduction: The reduction of the intermediate compound to obtain the ethan-1-ol group can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination reactions followed by reduction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Potassium fluoride (KF), cesium fluoride (CsF), other nucleophiles or electrophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Various substituted phenyl ethan-1-ol derivatives
Scientific Research Applications
(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving halogenated phenyl groups.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(4-chlorophenyl)ethan-1-ol
- (1S)-1-(4-iodophenyl)ethan-1-ol
- (1S)-1-(4-methylphenyl)ethan-1-ol
Uniqueness
(1S)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring This combination of halogens can significantly affect the compound’s chemical properties, such as its reactivity, stability, and interactions with other molecules
Properties
IUPAC Name |
(1S)-1-(4-bromo-2-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASZUNQDCHMJEP-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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